molecular formula C20H20O13 B1230852 Ginnalin A

Ginnalin A

Cat. No.: B1230852
M. Wt: 468.4 g/mol
InChI Key: IGKWMHUOBKCUQU-LTCOOKNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ginnalin A is a natural product found in Acer pycnanthum, Acer rubrum, and Acer tataricum with data available.

Scientific Research Applications

Colorectal Cancer Chemoprevention

Ginnalin A, a phenolic compound found in Acer plants, exhibits potential in colorectal cancer chemoprevention. It activates the Nrf2 signaling pathway in human colon cancer cells, leading to the upregulation of antioxidant genes and inhibition of cancer cell proliferation. This effect is achieved through cell cycle arrest at the S-phase, highlighting this compound's role in mitigating colon cancer cell growth by enhancing the body's antioxidant defenses (Wu Bi et al., 2018).

Antiproliferative Effects in Cancer Cells

This compound demonstrates significant antiproliferative effects against both colon and breast cancer cells without inducing apoptosis. It causes cell cycle arrest in the S- and G2/M-phases, reducing the levels of cyclins A and D1, crucial for cell cycle progression. This suggests that this compound may contribute to cancer chemoprevention by modulating cell cycle regulators, thereby inhibiting the proliferation of cancerous cells (A. González‐Sarrías et al., 2013).

Anti-hyperglycemic Effects

While primarily focused on ginnalins B and C, research on Acer pycnanthum leaves, which also contain this compound, has shown potent inhibitory effects on α-glucosidase. This suggests a potential application of this compound in the prevention or treatment of diabetes mellitus by moderating blood sugar levels through the inhibition of carbohydrate-hydrolyzing enzymes (A. Honma et al., 2011).

Apoptotic Effects on Hepatocellular Carcinoma

This compound has been shown to induce apoptosis in the Hep3B human hepatocellular carcinoma cell line. This is evidenced by the significant increase in the expression of genes involved in the apoptotic pathway, suggesting this compound's potential as an effective anticancer agent in treating hepatocellular carcinoma (Pınar Özden et al., 2017).

Neuroprotective Effects

This compound has also shown promise in neuroprotection by activating the Nrf2-regulated antioxidant defense system in neuronal cells. This activity could be beneficial in conditions like Parkinson's disease, where oxidative stress plays a significant role in the pathogenesis. The activation of the Nrf2 pathway by this compound in neuronal cells suggests its potential application in sensitizing cells' antioxidative defense systems to counteract oxidative stress (Zhuang Zhang et al., 2021).

Properties

Molecular Formula

C20H20O13

Molecular Weight

468.4 g/mol

IUPAC Name

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C20H20O13/c21-9-1-7(2-10(22)15(9)25)19(29)32-5-13-17(27)18(28)14(6-31-13)33-20(30)8-3-11(23)16(26)12(24)4-8/h1-4,13-14,17-18,21-28H,5-6H2/t13-,14+,17-,18-/m1/s1

InChI Key

IGKWMHUOBKCUQU-LTCOOKNTSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

SMILES

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Canonical SMILES

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

synonyms

ginnalin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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